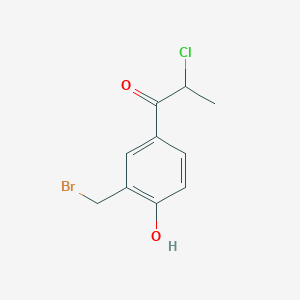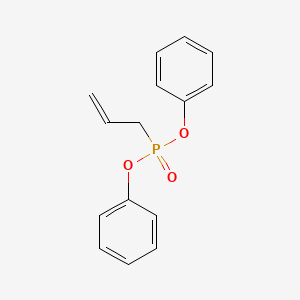
4-Amino-2-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-2-nitrobenzenesulfonamide is an organic compound with the molecular formula C6H7N3O4S It is a derivative of benzenesulfonamide, characterized by the presence of both amino and nitro functional groups on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-nitrobenzenesulfonamide typically involves the nitration of 4-aminobenzenesulfonamide. The process begins with the sulfonation of aniline to form 4-aminobenzenesulfonamide, followed by nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2-position of the benzene ring .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is typically purified through recrystallization or other suitable purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: 4-Amino-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products Formed:
Reduction: 4-Amino-2-aminobenzenesulfonamide.
Substitution: Various substituted derivatives depending on the reagents used.
Oxidation: Oxidized derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
4-Amino-2-nitrobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-Amino-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino group can also participate in hydrogen bonding and other interactions with biological molecules, influencing their function .
Comparación Con Compuestos Similares
4-Nitrobenzenesulfonamide: Lacks the amino group, making it less versatile in certain chemical reactions.
2-Nitrobenzenesulfonamide: Similar structure but different position of the nitro group, leading to different reactivity and applications.
4-Aminobenzenesulfonamide:
Uniqueness: 4-Amino-2-nitrobenzenesulfonamide is unique due to the presence of both amino and nitro groups, which confer distinct chemical reactivity and potential for diverse applications in various fields of research and industry .
Propiedades
Fórmula molecular |
C6H7N3O4S |
|---|---|
Peso molecular |
217.21 g/mol |
Nombre IUPAC |
4-amino-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C6H7N3O4S/c7-4-1-2-6(14(8,12)13)5(3-4)9(10)11/h1-3H,7H2,(H2,8,12,13) |
Clave InChI |
QMFXDUPIQLCFMY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N)[N+](=O)[O-])S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-Chloro-3-methylbenzo[b]thiophene](/img/structure/B14066650.png)


![(8S,9S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B14066664.png)

